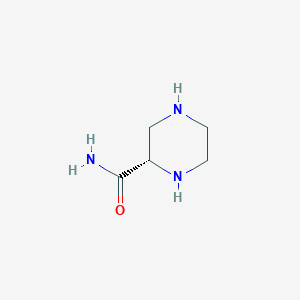

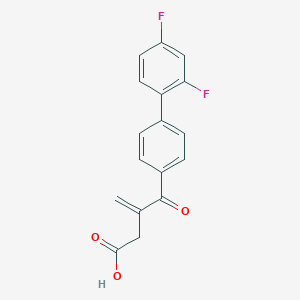

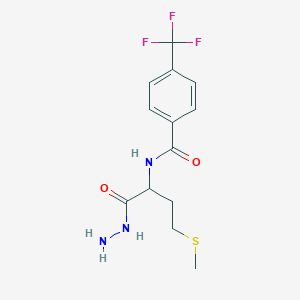

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide

Descripción general

Descripción

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.

Aplicaciones Científicas De Investigación

TFB-TBOA has been extensively studied for its potential applications in scientific research. One of its main uses is as a tool for studying the role of glutamate transporters in the brain. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important functions, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is essential for preventing excitotoxicity and maintaining proper neurotransmission.

TFB-TBOA has been used to study the effects of glutamate transporter inhibition on synaptic transmission, plasticity, and behavior. It has also been used to investigate the role of glutamate transporters in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.

Mecanismo De Acción

TFB-TBOA is a competitive inhibitor of glutamate transporters, which means that it binds to the same site as glutamate and prevents its uptake into the presynaptic neuron or glial cell. This results in an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.

Efectos Bioquímicos Y Fisiológicos

TFB-TBOA has been shown to have a number of biochemical and physiological effects. It can increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in the hippocampus and other brain regions, indicating that it enhances glutamatergic neurotransmission. It can also induce epileptiform activity in brain slices and in vivo, suggesting that it can trigger seizures under certain conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of TFB-TBOA is its high potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels and transport kinetics in experimental systems. However, one limitation is its potential to induce seizures, which can complicate data interpretation and require additional controls.

Direcciones Futuras

There are several future directions for research on TFB-TBOA. One area of interest is the development of more selective and less toxic glutamate transporter inhibitors that can be used in vivo. Another area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Finally, the use of TFB-TBOA as a therapeutic agent for neurological and psychiatric disorders warrants further investigation.

Métodos De Síntesis

The synthesis of TFB-TBOA involves several steps, including the reaction of 4-(trifluoromethyl)benzoyl chloride with (S)-N-(tert-butoxycarbonyl)-4-(methylthio)-1-oxo-2-aminobutane, followed by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid and the reaction of the resulting compound with hydrazine hydrate. The final product is obtained through recrystallization from ethanol.

Propiedades

IUPAC Name |

N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPUEBTKXFHNW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212425 | |

| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide | |

CAS RN |

209056-84-8 | |

| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209056-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.